molecular formula C18H21N3O2 B3002336 N-[2-[(1-Cyanocyclobutyl)-methylamino]-2-oxoethyl]-2,3-dihydro-1H-indene-5-carboxamide CAS No. 1645521-80-7

N-[2-[(1-Cyanocyclobutyl)-methylamino]-2-oxoethyl]-2,3-dihydro-1H-indene-5-carboxamide

Cat. No. B3002336
CAS RN: 1645521-80-7
M. Wt: 311.385
InChI Key: LWKZIKWEYXBXGI-UHFFFAOYSA-N
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Description

The compound "N-[2-[(1-Cyanocyclobutyl)-methylamino]-2-oxoethyl]-2,3-dihydro-1H-indene-5-carboxamide" is a complex organic molecule that appears to be a derivative of dihydroindene with a carboxamide functional group. The structure suggests that it could be synthesized through a series of reactions involving cyclobutyl and amino components. Although the provided papers do not directly discuss this compound, they do provide insights into the synthesis of related compounds, which could offer a foundation for the synthesis of the compound .

Synthesis Analysis

The synthesis of related compounds, such as N-aryl-2,5-dihydro-2-iminofuran-3-carboxamides, involves the condensation of tertiary α-hydroxyketones with N-aryl-2-cyanoacetamides . This suggests that a similar approach could potentially be applied to synthesize the target compound by selecting appropriate starting materials and reaction conditions. The synthesis of N,N′-oligomethylenebis(4,5-dihydrofuran-3-carboxamide)s using manganese(III)-based radical cyclization also provides a potential pathway for cyclization steps that may be required in the synthesis of the cyclobutyl component of the target compound.

Molecular Structure Analysis

The molecular structure of the target compound likely features several key functional groups, including a carboxamide group, which is common in the synthesis of various amide derivatives. The presence of a cyclobutyl group suggests a compact and potentially strained ring system, which could influence the reactivity and stability of the compound. The indene moiety is a fused ring system that could contribute to the compound's aromatic character.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the transformation of the synthesized products into iminium chlorides, hydrogen sulfates, 2-oxo, and 2-(dicyanomethylene) derivatives . These transformations indicate a range of reactivity that could be relevant to the target compound, particularly in modifying the functional groups to achieve the desired molecular structure.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the target compound are not directly discussed in the provided papers, we can infer that the compound may exhibit properties typical of carboxamides, such as moderate polarity and the ability to engage in hydrogen bonding. The presence of a cyclobutyl group could affect the compound's boiling point and solubility, potentially making it less soluble in water and more soluble in organic solvents.

properties

IUPAC Name

N-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]-2,3-dihydro-1H-indene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-21(18(12-19)8-3-9-18)16(22)11-20-17(23)15-7-6-13-4-2-5-14(13)10-15/h6-7,10H,2-5,8-9,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWKZIKWEYXBXGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CNC(=O)C1=CC2=C(CCC2)C=C1)C3(CCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[(1-Cyanocyclobutyl)-methylamino]-2-oxoethyl]-2,3-dihydro-1H-indene-5-carboxamide

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